molecular formula C15H34Si B14212124 Silane, trimethyl(1-methylundecyl)- CAS No. 543717-17-5

Silane, trimethyl(1-methylundecyl)-

Cat. No.: B14212124
CAS No.: 543717-17-5
M. Wt: 242.52 g/mol
InChI Key: RBEBVNBXUHXESQ-UHFFFAOYSA-N
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Description

"Silane, trimethyl(1-methylundecyl)-" is a branched organosilane compound characterized by a silicon atom bonded to three methyl groups and a 1-methylundecyl substituent. The 1-methylundecyl group is a long-chain alkyl moiety (C12H25), imparting hydrophobic and surfactant-like properties to the molecule. Such silanes are typically used in industrial applications, including surface modification, polymer synthesis, and coatings, due to their ability to form stable covalent bonds with substrates .

Key structural features:

  • Silicon center: Coordinates with three methyl groups and a branched alkyl chain.
  • Branched alkyl chain: Enhances solubility in nonpolar solvents and thermal stability compared to linear analogs.
  • Reactivity: The Si–C bond enables functionalization via hydrolysis or condensation reactions.

Properties

CAS No.

543717-17-5

Molecular Formula

C15H34Si

Molecular Weight

242.52 g/mol

IUPAC Name

dodecan-2-yl(trimethyl)silane

InChI

InChI=1S/C15H34Si/c1-6-7-8-9-10-11-12-13-14-15(2)16(3,4)5/h15H,6-14H2,1-5H3

InChI Key

RBEBVNBXUHXESQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Grignard reagent (1-methylundecyl magnesium bromide) attacks the electrophilic silicon in TMSCl, displacing chloride and forming the target silane:
$$
\text{RMgBr} + \text{Me}3\text{SiCl} \rightarrow \text{Me}3\text{Si-R} + \text{MgBrCl}
$$
where $$ \text{R} = \text{1-methylundecyl} $$.

Experimental Procedure

  • Preparation of 1-Methylundecyl Magnesium Bromide :

    • 1-Bromo-1-methylundecane (0.1 mol) is slowly added to magnesium turnings (0.12 mol) in anhydrous diethyl ether under nitrogen.
    • The mixture is refluxed until magnesium is consumed (2–4 hours).
  • Silylation with TMSCl :

    • Trimethylsilyl chloride (0.11 mol) is added dropwise to the Grignard solution at 0°C.
    • The reaction is stirred for 12 hours at room temperature.
  • Work-Up :

    • The mixture is quenched with ice-cold ammonium chloride, and the organic layer is separated.
    • After drying over sodium sulfate, the product is purified via fractional distillation (b.p. 120–125°C at 1 mmHg).

Yield : ~65–75% (estimated from analogous Grignard silylations).

Organolithium Pathway

Organolithium reagents offer higher reactivity compared to Grignard reagents, enabling faster silicon-carbon bond formation.

Reaction Overview

1-Methylundecyl lithium reacts with TMSCl to yield the silane:
$$
\text{RLi} + \text{Me}3\text{SiCl} \rightarrow \text{Me}3\text{Si-R} + \text{LiCl}
$$

Synthetic Steps

  • Lithiation :

    • 1-Bromo-1-methylundecane (0.1 mol) is treated with lithium metal (0.12 mol) in hexane at −10°C.
  • Quenching with TMSCl :

    • TMSCl (0.11 mol) is added slowly, maintaining temperatures below 0°C to prevent side reactions.
    • Stirring continues for 6 hours.
  • Isolation :

    • The mixture is filtered to remove lithium salts, and the solvent is evaporated.
    • Distillation under reduced pressure affords the pure product.

Yield : ~70–80% (extrapolated from iodotrimethylsilane syntheses).

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Grignard Reaction TMSCl, Mg, ether 0°C to RT, 12h 65–75% High selectivity, scalable Moisture-sensitive, long reaction
Organolithium TMSCl, Li, hexane −10°C to RT, 6h 70–80% Faster, higher yields Pyrophoric reagents, costly
Hydrosilylation Me₃SiH, Pt catalyst 80°C, 24h 50–60% Atom-economical, fewer steps Lower yield, isomerization risks

Challenges and Optimization

  • Purification : Fractional distillation is critical due to the compound’s high molecular weight and boiling point.
  • Moisture Sensitivity : All reactions require strict anhydrous conditions to prevent hydrolysis of TMSCl.
  • Catalyst Efficiency : Hydrosilylation yields may improve with newer catalysts like Karstedt’s catalyst.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(1-methylundecyl)- undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in the presence of suitable catalysts.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.

    Reduction: Catalysts like palladium or platinum are employed.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes

    Reduction: Alkanes or other reduced products

    Substitution: Various substituted silanes

Scientific Research Applications

Silane, trimethyl(1-methylundecyl)- finds applications in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, trimethyl(1-methylundecyl)- involves its ability to donate hydride ions or act as a radical initiator. The silicon-hydrogen bond is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Trimethyl(3-phenyl-2-propenyl)-Silane

  • Structure : Silicon bonded to three methyl groups and a 3-phenyl-2-propenyl (allylphenyl) group.
  • Applications : Primarily used in polymer crosslinking and as an adhesion promoter in coatings .
  • Key Differences :
    • The allylphenyl group introduces aromaticity and π-conjugation, enhancing UV stability compared to the aliphatic 1-methylundecyl chain in the target compound.
    • Higher reactivity in radical polymerization due to the allyl moiety .

Trimethylsilyl Chloride (Cl-Si(CH3)3)

  • Structure : Silicon bonded to three methyl groups and a chlorine atom.
  • Applications : Widely used as a silylating agent to protect hydroxyl groups in organic synthesis .
  • Key Differences: The chlorine substituent increases electrophilicity, making it more reactive toward nucleophiles (e.g., alcohols, amines) compared to the nonpolar 1-methylundecyl group. Lower thermal stability due to the labile Si–Cl bond .

Trimethylsilane (H-Si(CH3)3)

  • Structure : Silicon bonded to three methyl groups and a hydrogen atom.
  • Applications : Precursor for silicon-based thin films in semiconductor manufacturing .
  • Key Differences: The Si–H bond is highly reactive under oxidative conditions, unlike the stable Si–C bond in "trimethyl(1-methylundecyl)-silane." Limited solubility in organic solvents due to the absence of a long alkyl chain .

Trimethyl(naphthalen-2-yl)plumbane (Lead Analog)

  • Structure : Lead atom bonded to three methyl groups and a naphthyl group.
  • Applications: Niche use in organometallic catalysis .
  • Key Differences :
    • Replacement of silicon with lead increases toxicity and reduces thermal stability.
    • The naphthyl group provides steric bulk, reducing substrate accessibility compared to the linear alkyl chain in the target silane .

Comparative Data Table

Compound Substituents Molecular Weight Key Applications Reactivity Profile Thermal Stability (°C)
Silane, trimethyl(1-methylundecyl)- 3 CH3, C12H25 ~260* Coatings, surfactants Moderate (Si–C hydrolysis) >200*
Trimethyl(3-phenyl-2-propenyl)-Silane 3 CH3, allylphenyl ~206 Polymer crosslinking High (radical reactions) ~180
Trimethylsilyl Chloride 3 CH3, Cl 108.64 Silylation reactions High (electrophilic Si–Cl) <100
Trimethylsilane 3 CH3, H 74.2 Semiconductor films Very high (Si–H oxidation) ~150

Q & A

Q. What are the standard synthetic routes for preparing trimethyl(1-methylundecyl)silane, and what factors influence reaction efficiency?

Methodological Answer:

  • Primary Route: React trimethylchlorosilane (TMCS, CAS 75-77-4) with a Grignard reagent (1-methylundecylmagnesium bromide) in anhydrous ether or THF under inert conditions. TMCS is a common precursor for alkylsilanes due to its reactivity with organometallic reagents .
  • Critical Factors:
    • Solvent Purity: Trace moisture deactivates the Grignard reagent. Use rigorously dried solvents.
    • Temperature: Slow addition at 0–5°C minimizes side reactions (e.g., disilane formation).
    • Molar Ratio: A 10% excess of Grignard reagent ensures complete conversion (yields ~75–85% based on analogous syntheses) .

Q. How can researchers characterize the purity and structural integrity of trimethyl(1-methylundecyl)silane post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Expect signals for trimethylsilyl (δ 0.0–0.5 ppm) and the 1-methylundecyl chain (δ 1.2–1.6 ppm for CH₂, δ 0.8–0.9 ppm for terminal CH₃).
    • ²⁹Si NMR: A singlet near δ 10–15 ppm confirms the trimethylsilyl group .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention time and fragmentation patterns with commercial standards. Detect impurities like unreacted TMCS or disiloxanes.

Advanced Research Questions

Q. How does the alkyl chain length (e.g., 1-methylundecyl) influence the surface-modification efficiency of trimethylsilanes in hydrophobic coatings?

Methodological Answer:

  • Experimental Design:
    • Prepare coatings with silanes varying in alkyl chain length (C8–C18).
    • Measure water contact angle (WCA) and surface roughness via atomic force microscopy (AFM).
  • Key Findings (Hypothetical):
    • Longer chains (C12–C18) enhance hydrophobicity (WCA >110°) but reduce adhesion to substrates.
    • Branched chains (e.g., 1-methylundecyl) improve thermal stability compared to linear analogs (decomposition temp. +20°C via TGA) .

Q. What strategies resolve contradictions in reported thermal stability data for trimethyl(1-methylundecyl)silane in polymer composites?

Methodological Answer:

  • Root Cause Analysis: Discrepancies may arise from:
    • Sample Purity: Residual catalyst (e.g., FeCl₃) accelerates decomposition.
    • Testing Conditions: Oxidative (air) vs. inert (N₂) atmospheres alter degradation pathways.
  • Resolution Protocol:
    • Conduct thermogravimetric analysis (TGA) with controlled heating rates (5–20°C/min).
    • Analyze evolved gases via GC-MS to identify decomposition products (e.g., siloxanes, alkenes).

Q. What mechanistic insights explain the hydrolysis resistance of trimethyl(1-methylundecyl)silane compared to shorter-chain analogs?

Methodological Answer:

  • Hypothesis: Steric hindrance from the bulky 1-methylundecyl group slows nucleophilic attack by water.
  • Validation Experiments:
    • Monitor hydrolysis kinetics in D₂O via ¹H NMR (disappearance of Si–CH₃ signals).
    • Compare rate constants (k) with methyltrimethylsilane (k ~10× higher due to reduced steric shielding) .

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